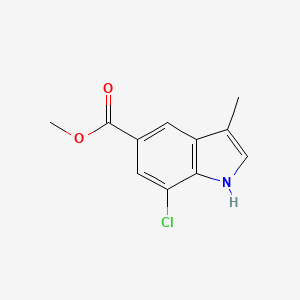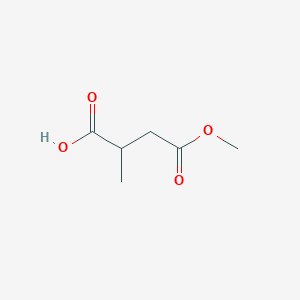
Methyl 4-fluoro-3-oxo-butanoate
Descripción general
Descripción
“Methyl 4-fluoro-3-oxo-butanoate” is a chemical compound with the molecular formula C5H7FO3 . It is a derivative of butanoic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C5H7FO3 . Its molar mass is 134.1056832 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Fluorogenic Labeling in HPLC
Methyl esters of aroylacrylic acids, including derivatives similar to "Methyl 4-fluoro-3-oxo-butanoate," are used as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC). These compounds react selectively and rapidly with thiols to produce fluorescent adducts, facilitating the analysis of biologically important thiols like glutathione and cysteine in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Cyclization and Isomerization Studies
Studies on rotational isomers of compounds structurally related to "this compound" have provided insights into the formation of isomeric ketones through cyclization of acid chlorides. These investigations help understand the barriers to isomerization and the relative stabilities of isomeric ketones, contributing to the field of organic synthesis and reaction mechanisms (Ōki, Tanuma, Tanaka, & Yamamoto, 1988).
Ionic Liquid Studies
Research on ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, highlights the importance of understanding the hydrolysis and stability of these compounds. Although not directly related to "this compound," such studies emphasize the need for caution in assuming the 'green' credentials of research chemicals without thorough investigation of their properties and potential hazards (Swatloski, Holbrey, & Rogers, 2003).
Autoignition Chemistry of Esters
Investigations into the autoignition chemistry of methyl butanoate, a surrogate for fatty acid esters in biodiesel fuel, provide valuable information on the thermodynamics and kinetics of its oxidation. Such studies are crucial for developing more efficient and cleaner combustion technologies (Jiao, Zhang, & Dibble, 2015).
Spectroscopic and Structural Investigations
Spectroscopic and structural analyses of compounds similar to "this compound" help in understanding their vibrational, electronic, and optical properties. These insights are critical for applications in materials science, including the development of nonlinear optical materials and the exploration of their biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-fluoro-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYJRDRXGWCIND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N'-[(1,1-dioxidotetrahydrothien-3-yl)acetyl]acetohydrazide](/img/structure/B2641768.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2641771.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2641777.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2641778.png)
![1-({[1-(3-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2641779.png)

![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2641781.png)
